molecular formula C149H234N40O47S B145295 Exendin (9-39) CAS No. 133514-43-9

Exendin (9-39)

Cat. No. B145295
M. Wt: 3369.8 g/mol
InChI Key: WSEVKKHALHSUMB-MVNVRWBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exendin (9-39) is a peptide that acts as an antagonist of the glucagon-like peptide-1 (GLP-1) receptor. It is derived from exendin-4, which is a 39 amino acid peptide isolated from the salivary secretions of the Gila monster (Heloderma suspectum) and shares 53% sequence similarity with GLP-1 . Exendin (9-39) has been shown to correct fasting hypoglycemia in SUR-1–/– mice by lowering cAMP in pancreatic β-cells and inhibiting insulin secretion . This peptide has potential therapeutic implications for conditions such as congenital hyperinsulinism and type 2 diabetes .

Synthesis Analysis

Exendin (9-39) is synthesized as a truncated form of exendin-4, which is a potent agonist of the GLP-1 receptor. The synthesis involves the removal of the first eight amino acids of exendin-4, resulting in a peptide that acts as an antagonist at the GLP-1 receptor . This modification is crucial for its function, as the truncated peptide inhibits the actions of GLP-1 and exendin-4, such as stimulation of insulin secretion and cAMP production .

Molecular Structure Analysis

The molecular structure of exendin (9-39) is characterized by the absence of the first eight amino acids of exendin-4, which is essential for its antagonistic properties. The structure of exendin-4, from which exendin (9-39) is derived, is similar to that of GLP-1, with a 53% amino acid homology . The structural relationship between exendin (9-39) and GLP-1 is critical for its ability to interact with the GLP-1 receptor and modulate its activity .

Chemical Reactions Analysis

Exendin (9-39) interacts with the GLP-1 receptor, leading to a decrease in intracellular cAMP levels and a reduction in insulin secretion . This interaction is receptor-dependent and is not due to the endogenous production of GLP-1, as it occurs even in the absence of detectable preproglucagon mRNA levels and GLP-1 . The peptide also inhibits the glucose-stimulated insulin secretion (GSIS) in a cAMP-dependent manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of exendin (9-39) are influenced by its peptide nature. It is a competitive antagonist of GLP-1, which means it binds to the same receptor as GLP-1 but does not activate it . The peptide's actions are dose-dependent, and it has been shown to decrease insulin action and the disposition index in healthy humans . Additionally, exendin (9-39) can reduce the likelihood of hypoglycemia in children with hyperinsulinism .

Relevant Case Studies

In a study involving SUR-1–/– mice, exendin (9-39) was found to raise fasting blood glucose levels to those of wild-type littermates, without affecting glucose tolerance, body weight, or insulin sensitivity . Another study demonstrated that exendin (9-39) decreases insulin action and the disposition index in healthy humans, suggesting that it has direct effects on hormone secretion and β-cell function as well as glucose metabolism . In children with congenital hyperinsulinism, exendin (9-39) increased fasting and postprandial plasma glucose and decreased the incidence of hypoglycemia .

Scientific Research Applications

Therapeutic Potential in Hyperinsulinism

  • Treatment of Congenital Hyperinsulinism : Exendin (9-39) has been studied for its potential to increase fasting and postprandial plasma glucose and decrease the incidence of hypoglycemia in children with hyperinsulinism. Its therapeutic potential in preventing fasting and protein-induced hypoglycemia in children with hyperinsulinism was supported by a study showing significant reductions in hypoglycemia likelihood (Stefanovski et al., 2022).

  • Pharmacokinetics in Congenital Hyperinsulinism : The pharmacokinetics of exendin‐(9‐39) in patients with congenital hyperinsulinism was explored, proposing optimal dosing regimens for clinical trials in neonates with this condition (Ng et al., 2018).

Diagnostic and Imaging Applications

  • PET Imaging of Pancreatic β-Cell Mass : A study synthesized [(18)F]exendin (9-39) for positron emission tomography (PET) imaging of pancreatic β-cell mass in rats, although no specific binding correlations with insulin content were observed (Wang et al., 2012).

  • Insulinoma Imaging : Exendin(9-39) derivatives were investigated as insulinoma imaging probes for single-photon emission computed tomography (SPECT), showing high tumor uptake in an insulinoma-bearing mouse model (Kimura et al., 2017).

Metabolic and Cellular Impact

  • Influence on Glucose and Insulin Metabolism : A study found that Exendin-(9,39) had direct effects on hormone secretion, β-cell function, and glucose metabolism in healthy subjects, suggesting a decrease in insulin action and disposition index (Sathananthan et al., 2013).

  • Metabolic Stability Analysis : Research on the metabolic stability of exendin-4 identified major degradation products in rat tissue homogenates, offering insights into its enzymatic degradation pathways (Liao et al., 2015).

Neuroprotective and Regenerative Effects

  • Neuroprotection in Stroke : Exendin-4 was found to reduce ischemic brain injury in normal and aged type 2 diabetic mice, promoting microglial M2 polarization. This study highlights its neuroprotective potential in a stroke setting (Darsalia et al., 2014).

  • Wound Healing in Mice : Exendin-4 and its antagonist Exendin-4(9-39) were studied for their effects on wound healing in mice, showing that Exendin-4 promoted tissue regeneration and wound healing (Bacci et al., 2015).

Miscellaneous Applications

  • Impact on Myofiber Properties : A study showed divergent effects of GLP-1 analogs exendin-4 and exendin-9 on the expression of myosin heavy chain isoforms in C2C12 myotubes, implying its influence on myofiber properties (Wang et al., 2011).

Safety And Hazards

Exendin (9-39) should be used in a well-ventilated area and contact with skin and eyes should be avoided . It should be stored under desiccating conditions . The product can be stored for up to 12 months .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158)/t78-,79-,80-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,119-,120-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEVKKHALHSUMB-MVNVRWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H234N40O47S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158156
Record name Exendin (9-39)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exendin (9-39)

CAS RN

133514-43-9
Record name Exendin (9-39)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5,220
Citations
LS Gasbjerg, EJ Bari, M Christensen… - Diabetes, Obesity and …, 2021 - Wiley Online Library
Aim To present an overview of exendin(9‐39)NH 2 usage as a scientific tool in humans and provide recommendations for dosage and infusion regimes. Methods We systematically …
Number of citations: 12 dom-pubs.onlinelibrary.wiley.com
J Schirra, K Sturm, P Leicht, R Arnold… - The Journal of …, 1998 - Am Soc Clin Investig
The gastrointestinal hormone, glucagon-like peptide-1(7-36)amide (GLP-1) is released after a meal. The potency of synthetic GLP-1 in stimulating insulin secretion and in inhibiting …
Number of citations: 329 www.jci.org
R Göke, HC Fehmann, T Linn, H Schmidt… - Journal of Biological …, 1993 - ASBMB
Exendin-4 purified from Heloderma suspectum venom shows structural relationship to the important incretin hormone glucagon-like peptide 1-(7-36)-amide (GLP-1). We demonstrate …
Number of citations: 023 www.jbc.org
CM Craig, L Liu, T Nguyen, C Price… - Diabetes, Obesity …, 2018 - Wiley Online Library
… 1 receptor blockade with the GLP-1 antagonist, exendin 9-39 (Ex-9) administered by continuous … hyperinsulinemic hypoglycemia in patients with PBH and its reversal with exendin 9-39. …
Number of citations: 47 dom-pubs.onlinelibrary.wiley.com
AI Alcántara, M Morales, E Delgado… - Archives of biochemistry …, 1997 - Elsevier
The GLP-1 structurally related peptides exendin-4 and exendin(9-39)amide were found to act, in rat liver and skeletal muscle, as agonist and antagonist, respectively, of the GLP-1(7-36)…
Number of citations: 104 www.sciencedirect.com
DD De Leon, C Li, MI Delson, FM Matschinsky… - Journal of Biological …, 2008 - ASBMB
Congenital hyperinsulinism is a disorder of pancreatic β-cell function characterized by failure to suppress insulin secretion in the setting of hypoglycemia, resulting in brain damage or …
Number of citations: 83 www.jbc.org
JM Barragan, RE Rodríguez, J Eng, E Blázquez - Regulatory peptides, 1996 - Elsevier
This study was designed to determine the interactions of peptide exendin-(9–39) with the effect of glucagon-like peptide-1-(7–36) (GLP-1 (7–36)) amide and of exendin-4 on arterial …
Number of citations: 153 www.sciencedirect.com
M Sathananthan, LP Farrugia, JM Miles, F Piccinini… - Diabetes, 2013 - Am Diabetes Assoc
Exendin-(9,39) is a competitive antagonist of glucagon-like peptide-1 (GLP-1) at its receptor. However, it is unclear if it has direct and unique effects of its own. We tested the hypothesis …
Number of citations: 31 diabetesjournals.org
WA Banks, MJ During, ML Niehoff - Journal of Pharmacology and …, 2004 - ASPET
Exendin, a member of the glucagon-like peptide-1 family, and its antagonist exendin(9-39) affect cognition and neuronal survival after their intranasal delivery. Here, we examined the …
Number of citations: 191 jpet.aspetjournals.org
D Stefanovski, ME Vajravelu, S Givler… - Diabetes …, 2022 - Am Diabetes Assoc
OBJECTIVE The aim of this study was to assess whether exendin-(9-39) will increase fasting and postprandial plasma glucose and decrease the incidence of hypoglycemia in children …
Number of citations: 6 diabetesjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.